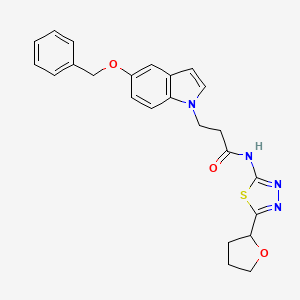

![molecular formula C23H22N4O2 B11005601 1-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)urea](/img/structure/B11005601.png)

1-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-[3-(1H-Benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)harnstoff umfasst in der Regel die folgenden Schritte:

Bildung des Benzimidazol-Restes: Dies kann durch Kondensation von o-Phenylendiamin mit einer Carbonsäure oder deren Derivaten unter sauren Bedingungen erreicht werden.

Alkylierung: Das Benzimidazol wird dann mit einem geeigneten Alkylhalogenid alkyliert, um die Propyl-Kette einzuführen.

Harnstoffbildung: Das alkylierte Benzimidazol wird mit einem Isocyanat oder einem Carbamoylchlorid umgesetzt, um die Harnstoffbindung zu bilden.

Einführung der Phenoxyphenylgruppe: Schließlich wird die Phenoxyphenylgruppe durch eine nukleophile Substitutionsreaktion eingeführt.

Vorbereitungsmethoden

In industrieller Umgebung kann die Synthese von 1-[3-(1H-Benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)harnstoff durch Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl hochskaliert werden. Durchlaufreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Ausbeute zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-[3-(1H-Benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Benzimidazol-Rest kann oxidiert werden, um N-Oxide zu bilden.

Reduktion: Die Nitrogruppen, falls vorhanden, können zu Aminen reduziert werden.

Substitution: Die Phenoxygruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können verwendet werden.

Reduktion: Katalytische Hydrierung oder Metallhydride wie Natriumborhydrid können eingesetzt werden.

Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.

Hauptprodukte

Oxidation: N-Oxide von Benzimidazol.

Reduktion: Amine aus Nitrogruppen.

Substitution: Verschiedene substituierte Phenoxyderivate.

Wissenschaftliche Forschungsanwendungen

1-[3-(1H-Benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)harnstoff hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es kann als potenzieller Wirkstoffkandidat untersucht werden, da es strukturelle Ähnlichkeiten zu bekannten Pharmakophoren aufweist.

Biologie: Es kann als Sonde verwendet werden, um biologische Pfade zu untersuchen, die an Benzimidazolderivaten beteiligt sind.

Materialwissenschaften: Es kann in Polymere oder andere Materialien eingearbeitet werden, um bestimmte Eigenschaften wie Fluoreszenz oder Leitfähigkeit zu verleihen.

Wirkmechanismus

Der Wirkmechanismus von 1-[3-(1H-Benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)harnstoff hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Benzimidazol-Rest kann an Nukleinsäuren oder Proteine binden und deren Funktion beeinflussen. Die Phenoxyphenylgruppe kann die Lipophilie der Verbindung verbessern und so die zelluläre Aufnahme und Verteilung verbessern.

Wissenschaftliche Forschungsanwendungen

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N’-(4-PHENOXYPHENYL)UREA has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.

Medicine: It has shown promise in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N’-(4-PHENOXYPHENYL)UREA involves its interaction with specific molecular targets. The benzimidazole core allows the compound to bind to nucleic acids and proteins, disrupting their normal function. This can lead to the inhibition of key biological pathways, such as DNA replication and protein synthesis, ultimately resulting in the death of microbial or cancer cells.

Vergleich Mit ähnlichen Verbindungen

1-[3-(1H-Benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)harnstoff kann mit anderen Benzimidazolderivaten und Phenoxyphenylverbindungen verglichen werden:

Benzimidazolderivate: Verbindungen wie 1-(1H-Benzimidazol-2-yl)-3-phenylharnstoff und 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)harnstoff weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren Substituenten, was sich auf ihre biologische Aktivität und chemischen Eigenschaften auswirkt.

Phenoxyphenylverbindungen: Verbindungen wie 4-Phenoxyphenylharnstoff und 4-Phenoxyphenylthioharnstoff haben ähnliche Phenoxyphenylgruppen, unterscheiden sich jedoch in ihren Harnstoff- oder Thioharnstoffbindungen, was sich auf ihre Reaktivität und Anwendungen auswirkt.

Eigenschaften

Molekularformel |

C23H22N4O2 |

|---|---|

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

1-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)urea |

InChI |

InChI=1S/C23H22N4O2/c28-23(24-16-6-11-22-26-20-9-4-5-10-21(20)27-22)25-17-12-14-19(15-13-17)29-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16H2,(H,26,27)(H2,24,25,28) |

InChI-Schlüssel |

AQBZFCKAVYUNJN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NCCCC3=NC4=CC=CC=C4N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11005531.png)

![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B11005535.png)

![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11005546.png)

![(4-Butyl-2-methyl-1,3-thiazol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B11005548.png)

![2-{2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid](/img/structure/B11005563.png)

![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11005564.png)

![ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11005566.png)

![N-(4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide](/img/structure/B11005570.png)

![2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11005577.png)

![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide](/img/structure/B11005581.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11005589.png)

![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11005596.png)